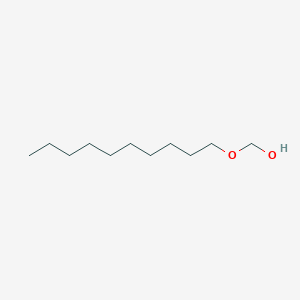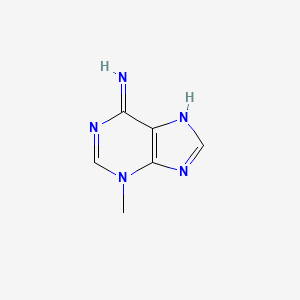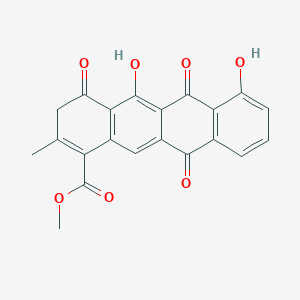
Nogalaviketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Nogalaviketone is synthesized through the biosynthetic pathway of nogalamycin. The cyclase enzyme SnoaL catalyzes the formation of this compound from nogalonic acid methyl ester . This process involves an intramolecular aldol condensation, where the enzyme SnoaL facilitates the ring closure step .
Industrial Production Methods: Industrial production of this compound involves the use of genetically engineered strains of Streptomyces species. For instance, the gene cluster containing the snoaL gene can be introduced into Streptomyces peucetius mutants to produce this compound . This method leverages the natural biosynthetic machinery of these microorganisms to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions: Nogalaviketone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
Nogalaviketone has several scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of polyketide biosynthesis and enzyme catalysis.
Biology: this compound serves as a tool to investigate the biosynthetic pathways of natural products in microorganisms.
Mechanism of Action
Nogalaviketone exerts its effects through the catalytic action of the enzyme SnoaL, which facilitates the intramolecular aldol condensation of nogalonic acid methyl ester . This reaction involves the formation of a covalent intermediate, followed by the stabilization of the enolate intermediate through electron delocalization . The molecular targets and pathways involved include the polyketide biosynthetic machinery in Streptomyces species .
Comparison with Similar Compounds
Nogalaviketone is unique due to its specific stereochemistry and the presence of multiple hydroxyl and ketone groups. Similar compounds include:
Nogalamycin: An anthracycline antibiotic with a similar tetracyclic structure.
Daunorubicin: Another anthracycline with potent anticancer activity.
Doxorubicin: A widely used chemotherapeutic agent with structural similarities to this compound.
These compounds share the tetracenequinone core structure but differ in their substitution patterns and biological activities, highlighting the uniqueness of this compound in terms of its biosynthetic origin and specific chemical properties .
Properties
Molecular Formula |
C21H14O7 |
|---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
methyl 5,7-dihydroxy-2-methyl-4,6,11-trioxo-3H-tetracene-1-carboxylate |
InChI |
InChI=1S/C21H14O7/c1-8-6-13(23)16-10(14(8)21(27)28-2)7-11-17(20(16)26)19(25)15-9(18(11)24)4-3-5-12(15)22/h3-5,7,22,26H,6H2,1-2H3 |
InChI Key |
QHNJNOBWURJIEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C(=O)C1)C(=C3C(=C2)C(=O)C4=C(C3=O)C(=CC=C4)O)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6,7,8-Tetrabromo-1-methyl-2,3-dihydro-1H-imidazo[1,2-A]benzimidazole](/img/structure/B10759440.png)
![(3S,4R,5S)-4-hydroxy-5-methoxy-4-[(2R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-one](/img/structure/B10759447.png)

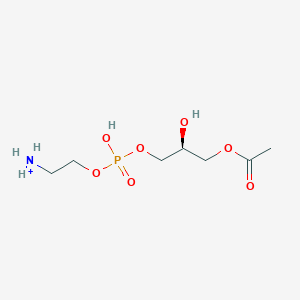
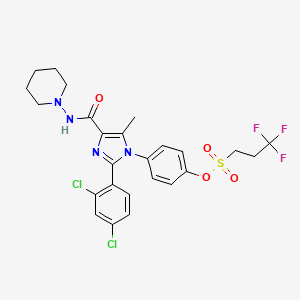

![N-[4-(2,4-Dimethyl-1,3-thiazol-5-YL)pyrimidin-2-YL]-N'-hydroxyimidoformamide](/img/structure/B10759481.png)
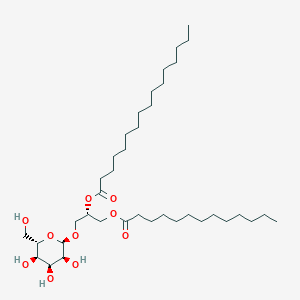
![3,4-Dihydro-4-hydroxy-2-(2-thienymethyl)-2h-thieno[3,2-e]-1,2-thiazine-6-sulfonamide-1,1-dioxide](/img/structure/B10759494.png)
![2-[2-oxo-1-[(2-thiophen-2-ylacetyl)amino]ethyl]-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B10759498.png)
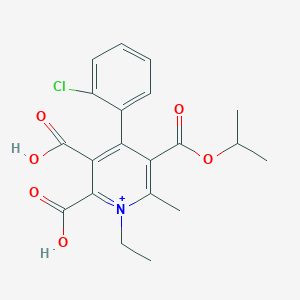
![(3S,4S,5R)-4-hydroxy-5-methoxy-4-[(2S,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-one](/img/structure/B10759520.png)
